molecular formula C14H14F3N3O6 B13392149 Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-

Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-

Cat. No.: B13392149
M. Wt: 377.27 g/mol
InChI Key: HCKMZBZCHQQZRJ-UHFFFAOYSA-N
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Description

Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- is a uridine analog Uridine itself is a nucleoside that plays a crucial role in the synthesis of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. This ensures consistency and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, less oxidized version .

Scientific Research Applications

Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The trifluoroacetyl group can enhance its ability to cross cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMZBZCHQQZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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